5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide
Description
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl group at position 5, a carboxylic acid at position 6, and a hydrobromide salt. Its molecular formula is C₇H₇N₂O₂S·HBr, with a molecular weight of 279.12 g/mol (derived from and ). The compound is synthesized via bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate, followed by hydrolysis and salt formation with hydrobromic acid . Its SMILES notation, CC1=C(N2C=CSC2=N1)C(=O)O·BrH, confirms the methyl and carboxylic acid substituents .
The hydrobromide salt enhances solubility in polar solvents compared to the free carboxylic acid form, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.BrH/c1-4-5(6(10)11)8-7-9(4)2-3-12-7;/h2-3H,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWDXEDFFHEROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CS2)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving an amine and a β-keto ester or β-diketone.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the imidazole derivative with a thiol and a suitable oxidizing agent.
Methylation: Methylation of the imidazole ring at the 5-position is achieved using a methylating agent such as methyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 6-position through a carboxylation reaction.
Formation of Hydrobromide Salt: The final step involves converting the carboxylic acid into its hydrobromide salt form by reacting it with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound’s carboxylic acid group serves as a key site for derivatization. Common synthetic strategies involve coupling reactions to form amides or esters:
For example, coupling with amines like 3-aza-bicyclo[3.1.0]hexane derivatives in the presence of TBTU produces bioactive amides, as demonstrated in anticancer lead optimization studies .
Amide Bond Formation
The carboxyl group reacts with amines via carbodiimide-mediated activation (e.g., TBTU/HOBt or HATU). A typical protocol involves:
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Activation of the carboxylic acid with TBTU and DIPEA in DMF.
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Nucleophilic attack by the amine to form the amide bond.
This method achieves high regioselectivity and is scalable for combinatorial chemistry applications.
Reaction Optimization and Conditions
Critical parameters influencing reaction efficiency include:
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Catalyst : Silver salts (e.g., AgBF₄) enhance cyclization in carboxylation reactions .
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Solvent : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates .
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Temperature : Most reactions proceed at room temperature or mild heating (25–80°C) .
Comparative Reactivity
The methyl group at position 5 and bromide counterion influence reactivity compared to analogs:
Stability and Handling
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Storage : Stable at −20°C under inert atmosphere.
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Decomposition : Prolonged exposure to moisture or strong bases leads to decarboxylation.
Scientific Research Applications
Anticancer Activity
Overview : Recent studies indicate that derivatives of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid exhibit significant anticancer properties. For instance, a series of compounds derived from this structure have been synthesized and tested for their efficacy against various cancer cell lines.
Case Study : A study investigated the anticancer activity of novel derivatives against the MCF-7 breast cancer cell line. Compounds demonstrated IC50 values ranging from 8.38 to 11.67 µM, indicating potent activity compared to standard treatments like Sorafenib (IC50 = 7.55 µM) .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 8.38 ± 0.62 | Induces apoptosis via caspase activation |
| Compound B | 11.50 ± 0.52 | Inhibits VEGFR-2 signaling |
| Sorafenib | 7.55 ± 0.40 | Multi-kinase inhibitor |
Mechanism of Action : The compounds were found to induce apoptosis in cancer cells by increasing levels of pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
Overview : The compound also shows promise as an antimicrobial agent. Research has focused on its derivatives for potential use against various bacterial strains.
Case Study : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity, finding that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against specific pathogens .
| Derivative | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative X | 1.95 | Staphylococcus aureus |
| Derivative Y | 15.62 | Escherichia coli |
Diabetes Management
Overview : Emerging evidence suggests that thiazole compounds, including derivatives of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, may have beneficial effects on glucose metabolism and insulin sensitivity.
Case Study : In an animal model of Type 2 Diabetes Mellitus (T2DM), a derivative was shown to significantly reduce serum glucose levels and improve insulin sensitivity after administration over four weeks .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serum Glucose (mg/dL) | 250 | 150 |
| Insulin Sensitivity Index | 0.5 | 1.5 |
Mechanism of Action
The mechanism by which 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The hydrobromide salt’s carboxylic acid group distinguishes it from carboxamide () or carbohydrazide () derivatives. Brominated analogs () show altered reactivity due to halogen substitution.
- Synthesis : The target compound’s synthesis () mirrors methods used for brominated derivatives (e.g., NBS-mediated bromination), whereas carboxamides require coupling with amines ().
Physicochemical Properties
- Solubility : The hydrobromide salt likely has superior aqueous solubility compared to neutral analogs like 5-bromo-6-methylimidazo...carboxylic acid ().
Spectral Data Comparison
- NMR : The target compound’s ¹H NMR would show signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm), similar to 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde ().
- IR : A strong carbonyl stretch (1700–1750 cm⁻¹) for the carboxylic acid and HBr salt interactions (broad ~2500 cm⁻¹) would differentiate it from neutral analogs.
Biological Activity
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid; hydrobromide (CAS No. 53572-98-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.
- Molecular Formula : C7H6N2O2S
- Molecular Weight : 182.19 g/mol
- CAS Number : 53572-98-8
Synthesis and Derivatives
The synthesis of 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves various methods, including the reaction of imidazole derivatives with thiazole compounds. Research has shown that derivatives of this compound can exhibit diverse biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
A study published in PubMed highlighted the synthesis of several derivatives of 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid. Among these, specific compounds demonstrated significant antimicrobial activity against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | S. epidermidis ATCC 12228 | 19.5 µg/ml |
| 4f | S. epidermidis ATCC 12228 | 39 µg/ml |
Only compounds 4d and 4f showed notable activity against Staphylococcus epidermidis in the study, indicating the potential for further exploration in antimicrobial applications .
Anticancer Activity
The thiazole moiety is known for its role in anticancer drug development. A review article indicated that thiazole derivatives possess cytotoxic properties against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity:
- IC50 values : Some thiazole derivatives have shown IC50 values less than that of standard drugs like doxorubicin, suggesting potent anticancer properties .
The structure-activity relationship (SAR) studies indicate that modifications at certain positions on the thiazole ring can significantly influence the biological activity of these compounds.
Case Studies and Research Findings
- Antimicrobial Study : In a comprehensive study involving multiple synthesized derivatives, only a few compounds exhibited significant antimicrobial properties against a range of bacteria and fungi . This underscores the importance of structural modifications in enhancing efficacy.
- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of thiazole derivatives revealed promising results against human cancer cell lines. For instance, some compounds exhibited selective cytotoxicity towards glioblastoma and melanoma cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
